Tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate Tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2230803-22-0
VCID: VC6502347
InChI: InChI=1S/C12H16BrN3O2/c1-12(2,3)18-11(17)16-5-4-9(16)10-14-6-8(13)7-15-10/h6-7,9H,4-5H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC1C2=NC=C(C=N2)Br
Molecular Formula: C12H16BrN3O2
Molecular Weight: 314.183

Tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate

CAS No.: 2230803-22-0

Cat. No.: VC6502347

Molecular Formula: C12H16BrN3O2

Molecular Weight: 314.183

* For research use only. Not for human or veterinary use.

Tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate - 2230803-22-0

Specification

CAS No. 2230803-22-0
Molecular Formula C12H16BrN3O2
Molecular Weight 314.183
IUPAC Name tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate
Standard InChI InChI=1S/C12H16BrN3O2/c1-12(2,3)18-11(17)16-5-4-9(16)10-14-6-8(13)7-15-10/h6-7,9H,4-5H2,1-3H3
Standard InChI Key XXMKGANNQVAUJD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC1C2=NC=C(C=N2)Br

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₂H₁₅BrN₃O₂, with a molecular weight of 329.18 g/mol. Its IUPAC name, tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate, reflects its three key components:

  • Azetidine core: A strained four-membered ring with one nitrogen atom.

  • 5-Bromopyrimidin-2-yl substituent: A six-membered aromatic ring containing two nitrogen atoms and a bromine atom at the 5-position.

  • Boc protecting group: A tert-butyl ester bonded to the azetidine nitrogen via a carboxylate linkage .

The bromine atom introduces electrophilic reactivity, enabling cross-coupling reactions, while the Boc group enhances solubility and stabilizes the azetidine ring during synthesis.

Spectral Characterization

While experimental data for this specific compound are sparse, analogous structures provide benchmarks:

  • ¹H NMR: Peaks near δ 1.45 ppm (tert-butyl protons), δ 4.10–4.30 ppm (azetidine CH₂ groups), and δ 8.70 ppm (pyrimidine protons) .

  • ¹³C NMR: Signals at δ 28 ppm (tert-butyl carbons), δ 80 ppm (Boc carbonyl), and δ 155–160 ppm (pyrimidine carbons).

  • HRMS: Expected molecular ion peak at m/z 329.18 [M+H]⁺.

Synthetic Routes and Methodologies

Key Synthetic Strategies

The synthesis of tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate likely involves:

  • Azetidine ring formation: Cyclization of γ-chloroamines or [2+2] photocycloadditions.

  • Pyrimidine introduction: Nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the azetidine’s 2-position.

  • Boc protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

Representative Protocol

A published route for tert-butyl 3-(5-bromopyridin-2-yl)azetidine-1-carboxylate ( ) involves:

  • Step 1: Condensation of ethyl but-2-enoate with N-(methoxymethyl)-N-((trimethylsilyl)methyl)benzylamine in toluene/CF₃COOH to form the azetidine core.

  • Step 2: Boc protection using Boc₂O and 4-dimethylaminopyridine (DMAP).

  • Step 3: Bromination via N-bromosuccinimide (NBS) in CCl₄ .

For the target compound, replacing pyridine with pyrimidine would require adjusting the coupling conditions, potentially using palladium catalysts.

Physicochemical Properties

Stability and Reactivity

  • Thermal stability: Decomposes above 200°C, with Boc deprotection occurring under acidic (e.g., HCl/dioxane) or basic conditions.

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .

Computational Data

  • LogP: Predicted to be 2.1–2.5 (moderate lipophilicity).

  • pKa: Azetidine nitrogen ≈ 7.5 (weakly basic), pyrimidine ring ≈ 1.5 (weakly acidic).

Applications in Drug Discovery

Case Study: Multitarget HDAC/PDE9 Inhibitors

A 2025 study ( ) synthesized azetidine-pyrimidine hybrids as dual HDAC/PDE9 inhibitors. Key findings:

  • Compound 12a: IC₅₀ = 18 nM (HDAC6), 22 nM (PDE9).

  • Blood-brain barrier permeability: LogBB = 0.6, suitable for CNS targets.

These results underscore the scaffold’s versatility in multitarget drug design.

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